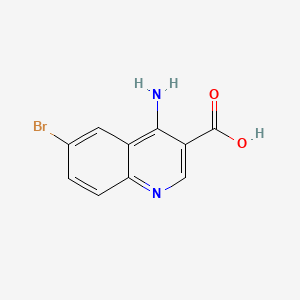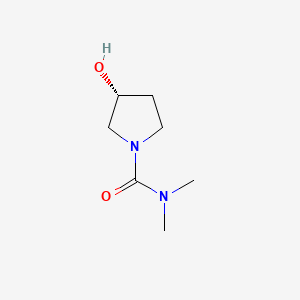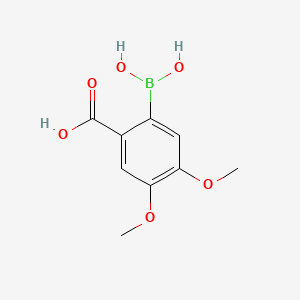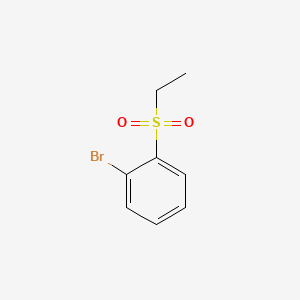
1-Bromo-2-(ethanesulfonyl)benzene
Descripción general
Descripción
1-Bromo-2-(ethanesulfonyl)benzene is an organic compound with the chemical formula C8H9BrO2S. It is a white solid powder with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
1-Bromo-2-(ethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-(ethanesulfonyl)benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves the electrophile (in this case, the bromine atom) forming a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with the benzene ring affects the electrophilic aromatic substitution pathway . This pathway is crucial for the formation of various organic compounds. The downstream effects include the generation of new compounds with altered properties, which can be utilized in various chemical reactions .
Pharmacokinetics
The molecular weight of the compound is 24913 , which may influence its absorption and distribution in the body
Result of Action
The molecular effect of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties On a cellular level, these new compounds could potentially interact with various biomolecules, influencing cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a polar solvent can help stabilize the transition state and carbocation intermediate, speeding up the rate of electrophilic aromatic substitution . Additionally, temperature and pressure conditions can also affect the reaction rate and product yield .
Métodos De Preparación
The synthesis of 1-Bromo-2-(ethanesulfonyl)benzene involves several steps. One common method is the bromination of 2-(ethanesulfonyl)benzene. This process typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the reaction. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
1-Bromo-2-(ethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: It can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(ethanesulfonyl)phenol .
Comparación Con Compuestos Similares
1-Bromo-2-(ethanesulfonyl)benzene can be compared to other similar compounds, such as:
1-Bromo-2-(methylsulfonyl)benzene: This compound has a methyl group instead of an ethyl group attached to the sulfonyl moiety. It exhibits similar reactivity but may have different physical properties and applications.
2-Bromo-1-(ethanesulfonyl)benzene: The position of the bromine and sulfonyl groups is reversed, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-Chloro-2-(ethanesulfonyl)benzene: This compound has a chlorine atom instead of a bromine atom.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
Propiedades
IUPAC Name |
1-bromo-2-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRUAWFDMCXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712439 | |
| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299474-17-1 | |
| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)
![2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578510.png)


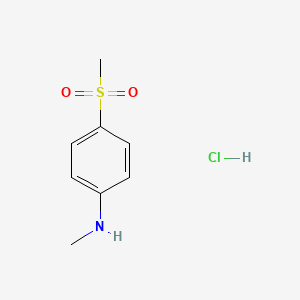
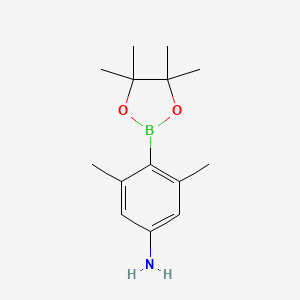
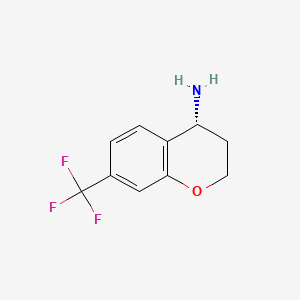
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
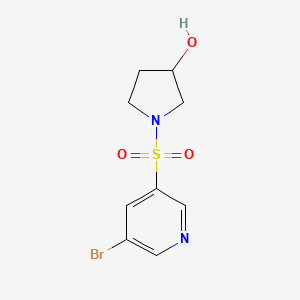

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
